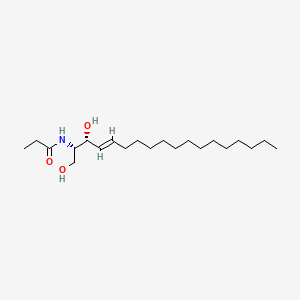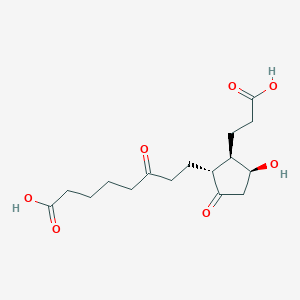
tetranor-PGDM
Vue d'ensemble
Description
Tetranor-PGDM is an oxo carboxylic acid . It is a metabolite of Prostaglandin D2 (PGD2) and is detectable in human and mouse urine . Urinary tetranor-PGDM levels have been reported to increase in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Synthesis Analysis
Tetranor-PGDM is a product of the cyclooxygenase (COX) metabolism of arachidonic acid . Infusion of PGD2 dose-dependently increased urinary tetranor-PGDM . Deletion of either lipocalin-type or hemopoietic PGD synthase enzymes decreased urinary tetranor-PGDM . Deletion or knockdown of COX-1, but not deletion of COX-2, decreased urinary tetranor-PGDM in mice .Molecular Structure Analysis
The molecular formula of tetranor-PGDM is C16H24O7 . The IUPAC name is 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid . The molecular weight is 328.36 g/mol .Physical And Chemical Properties Analysis
The molecular weight of tetranor-PGDM is 328.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 11 . The exact mass and monoisotopic mass are 328.15220310 g/mol . The topological polar surface area is 129 Ų .Applications De Recherche Scientifique
Biomarker of PGD2 Synthesis
Tetranor-PGDM serves as a biomarker for prostaglandin D2 (PGD2) synthesis in vivo. It has been used in studies to reflect the augmentation of PGD2 biosynthesis in systemic inflammatory responses and during the resolution phase of inflammation .
Cardiovascular Disease Research
In cardiovascular research, tetranor-PGDM levels have been measured in patients with advanced heart failure. A study found that urinary levels of tetranor-PGDM significantly decreased after the administration of tranilast, a drug used in clinical trials, and these levels were correlated with B-type natriuretic peptide (BNP), indicating its potential role in monitoring heart failure progression .
Development of Diagnostic Assays
Research has been conducted to develop monoclonal antibodies and competitive enzyme immunoassays (EIA) for measuring tetranor-PGDM. This is crucial for creating diagnostic tools that can detect and quantify this metabolite for various medical applications .
Mécanisme D'action
Target of Action
Tetranor-PGDM is a metabolite of Prostaglandin D2 (PGD2) and its primary targets are the D prostanoid receptors . These receptors play a crucial role in modulating vascular, platelet, and leukocyte function .
Mode of Action
Tetranor-PGDM, being a metabolite of PGD2, reflects the biosynthesis of PGD2 in the body . It is produced by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . Both enzymes may form PGD2 in vitro, but it is unclear which PGDS enzyme predominates under varied conditions in vivo .
Biochemical Pathways
The biochemical pathway of Tetranor-PGDM involves the conversion of arachidonic acid to PGD2 by the cyclooxygenase (COX) enzyme . This PGD2 is then metabolized to form Tetranor-PGDM, which is detectable in human and mouse urine .
Pharmacokinetics
It is known that tetranor-pgdm is a major metabolite of pgd2 that is detectable in human and mouse urine . This suggests that it is excreted from the body through the urinary system.
Result of Action
The action of Tetranor-PGDM reflects the biosynthesis of PGD2 in the body . In the brain, PGD2 produces normal physiological sleep and lowering of body temperature . Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Action Environment
The action of Tetranor-PGDM can be influenced by various environmental factors. For instance, urinary levels of Tetranor-PGDM were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . .
Propriétés
IUPAC Name |
8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBSPJILLFAIC-BZPMIXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348012 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70803-91-7 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is tetranor-PGDM and what is its significance in research?
A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]
Q2: How is tetranor-PGDM produced in the body?
A: Tetranor-PGDM is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []
Q3: Why is measuring urinary tetranor-PGDM levels considered a valuable tool in research?
A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]
Q4: Which diseases or conditions have been linked to altered urinary tetranor-PGDM levels?
A4: Research has found associations between elevated urinary tetranor-PGDM and various conditions, including:
- Food allergy: [, , ] Studies have shown a correlation between urinary tetranor-PGDM levels and the severity of allergic reactions to food. []
- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary tetranor-PGDM levels, suggesting chronic mast cell activation. []
- Muscular dystrophy: [, ] Urinary tetranor-PGDM is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []
- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []
Q5: What analytical techniques are commonly employed to measure tetranor-PGDM levels in urine?
A5: Several methods have been developed and validated for accurately quantifying urinary tetranor-PGDM levels:
- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring tetranor-PGDM.
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.
- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of tetranor-PGDM and other related metabolites like tetranor-PGEM. []
Q6: How reliable are these analytical methods for tetranor-PGDM measurement?
A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying tetranor-PGDM in urine samples. [, ]
Q7: Are there any limitations to using urinary tetranor-PGDM as a biomarker?
A7: While promising, there are some limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



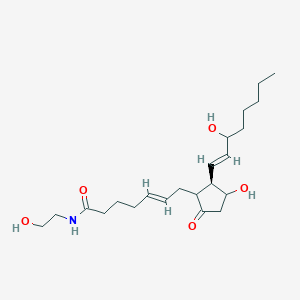



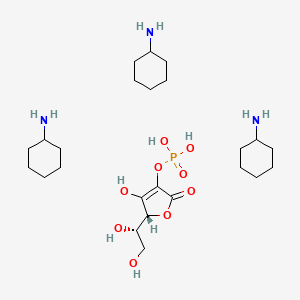
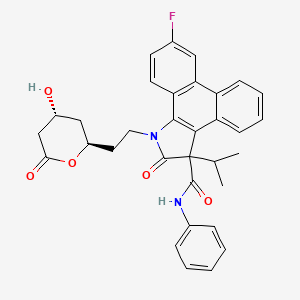


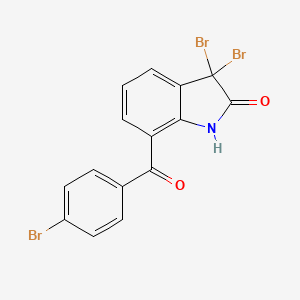

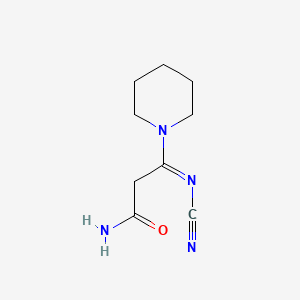
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
